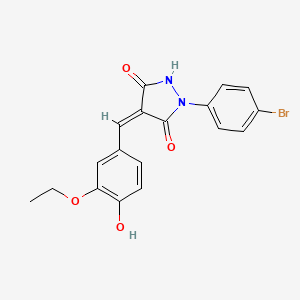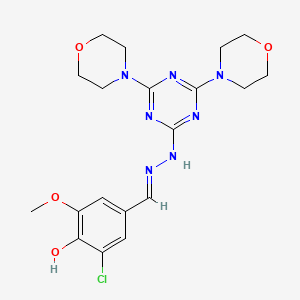![molecular formula C15H19N3O4 B6034930 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide CAS No. 909089-14-1](/img/structure/B6034930.png)
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide
描述
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide, also known as FGIN-1-27, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It was first synthesized in the 1990s and has since gained attention in the scientific community due to its potential therapeutic applications.
作用机制
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide acts as a selective antagonist at the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can modulate the activity of other neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive and motor function.
Biochemical and Physiological Effects:
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been shown to improve cognitive and motor function in animal models of various diseases. It has also been found to modulate the activity of other neurotransmitters such as dopamine and acetylcholine. However, more research is needed to fully understand the biochemical and physiological effects of 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide.
实验室实验的优点和局限性
One advantage of 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
未来方向
Future research on 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide should focus on its potential therapeutic applications in human diseases such as Parkinson's, Alzheimer's, and schizophrenia. It should also investigate the underlying biochemical and physiological mechanisms of its action and explore ways to improve its solubility and reduce toxicity. Additionally, research should be conducted to identify other potential therapeutic targets for 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide and to develop new analogs with improved properties.
合成方法
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can be synthesized using a multi-step process involving the reaction of various chemicals such as furfurylamine, morpholine, and isoxazole-3-carboxylic acid. The synthesis method has been reported in several scientific publications and involves the use of specific reagents and reaction conditions.
科学研究应用
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's, Alzheimer's, and schizophrenia. It has been found to act as a selective dopamine D3 receptor antagonist and has been shown to improve cognitive and motor function in animal models of these diseases.
属性
IUPAC Name |
5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-4-2-5-18-6-9-20-10-7-18)12-11-14(22-17-12)13-3-1-8-21-13/h1,3,8,11H,2,4-7,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIMJYMVWWVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166709 | |
| Record name | 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909089-14-1 | |
| Record name | 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909089-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6034847.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B6034854.png)
![N-(4-methoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6034861.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2H-indazol-2-yl)-N-methylacetamide](/img/structure/B6034894.png)

![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B6034912.png)
![7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034920.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6034922.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B6034934.png)

![N-[1-{[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6034955.png)
![2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6034957.png)
